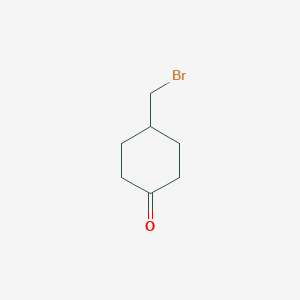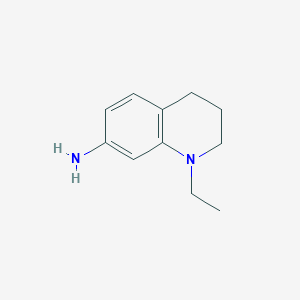
4-(3-Cianopiridin-2-il)piperazin-1-carboxilato de tert-butilo
Descripción general
Descripción
The compound "Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring bound to a tert-butyl carboxylate group and a substituted pyridine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) has also been employed to determine the crystal structures of some derivatives . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with XRD data .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of benzimidazole compounds with biological activity . The reactivity of these compounds often involves the functional groups attached to the piperazine ring, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been elucidated through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and interaction potential of the molecules . The crystal structures exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .
Aplicaciones Científicas De Investigación
Reactivo de N-tert-butoxicarbonilación Quimioselectivo
Este compuesto sirve como un reactivo de N-tert-butoxicarbonilación quimioselectivo para aminas aromáticas y alifáticas. Se utiliza para introducir el grupo protector Boc en la síntesis de varios derivados de aminas. Este proceso es crucial para el desarrollo de fármacos y moléculas orgánicas complejas, ya que permite la modificación selectiva de las aminas .
Síntesis de Compuestos Biológicamente Activos
Actúa como intermediario en la síntesis de compuestos biológicamente activos, como la crizotinib. La crizotinib es un agente terapéutico utilizado en el tratamiento de ciertos tipos de cáncer de pulmón. El grupo tert-butilo en este compuesto proporciona una impedancia estérica que es beneficiosa en la síntesis de moléculas más complejas .
Agente Antibacteriano y Antifúngico
Los derivados de este compuesto se han evaluado por sus actividades antibacterianas y antifúngicas. Han mostrado actividad moderada contra varios microorganismos, lo que indica un posible uso en el desarrollo de nuevos agentes antimicrobianos .
Bloque de Construcción para la Síntesis Orgánica
El compuesto sirve como un bloque de construcción versátil para la síntesis de una amplia gama de compuestos orgánicos, incluidas amidas, sulfonamidas y bases de Schiff. Estos derivados tienen aplicaciones en diferentes campos, incluido el descubrimiento de fármacos y la ciencia de los materiales .
Estudios Conformacionales
Debido a la flexibilidad conformacional del anillo de piperazina, este compuesto se utiliza en estudios para comprender las formas moleculares y las interacciones. Esta información es vital para el diseño de moléculas con propiedades y funciones específicas .
Descubrimiento y Desarrollo de Fármacos
La incorporación del anillo de piperazina, como se ve en este compuesto, es una estrategia común en el descubrimiento de fármacos. Mejora las interacciones favorables con macromoléculas biológicas, lo que es esencial para el desarrollo de nuevos medicamentos .
Ajuste de la Propiedad Fisicoquímica
Este compuesto se utiliza para ajustar las propiedades fisicoquímicas de las moléculas, como la solubilidad y la polaridad. Esto es particularmente importante en la formulación de medicamentos, asegurando la biodisponibilidad y el efecto terapéutico adecuados .
Intermediarios en la Síntesis Orgánica Novel
Se utiliza para crear intermediarios que son clave en la síntesis de nuevos compuestos orgánicos. Estos intermediarios pueden conducir al desarrollo de nuevos materiales con propiedades únicas para aplicaciones industriales .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQQMQLJYJBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)







![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)